molecular formula C18H18ClN3O4 B5086609 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine

Cat. No.: B5086609
M. Wt: 375.8 g/mol
InChI Key: QRJSTVDOEXPBIT-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-methoxybenzoyl group

Preparation Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.

    Acylation: The 2-chloro-4-nitroaniline is then acylated with 2-methoxybenzoyl chloride to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with piperazine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles.

Scientific Research Applications

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(2-chloro-4-nitrophenyl)-4-(2-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(2-chloro-4-nitrophenyl)piperazine: Lacks the 2-methoxybenzoyl group, which may affect its chemical properties and biological activities.

    1-(2-methoxybenzoyl)piperazine:

    1-(2-chloro-4-nitrophenyl)-4-benzoylpiperazine: Contains a benzoyl group instead of a 2-methoxybenzoyl group, which may alter its chemical behavior and effectiveness in various applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-14(17)18(23)21-10-8-20(9-11-21)16-7-6-13(22(24)25)12-15(16)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSTVDOEXPBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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